molecular formula C10H7N2NaO2S B12956831 Sodium 2-phenylpyrimidine-5-sulfinate

Sodium 2-phenylpyrimidine-5-sulfinate

Cat. No.: B12956831
M. Wt: 242.23 g/mol
InChI Key: JNCDDWYAZYQECL-UHFFFAOYSA-M
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Description

Sodium 2-phenylpyrimidine-5-sulfinate is an organosulfur compound that features a pyrimidine ring substituted with a phenyl group and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2-phenylpyrimidine-5-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-phenylpyrimidine with sulfur dioxide and a suitable base, such as sodium hydroxide, to introduce the sulfonate group. The reaction typically occurs under mild conditions and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-phenylpyrimidine-5-sulfinate undergoes various chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The compound can be reduced to form sulfides or thiols.

    Substitution: The phenyl group or the pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, sulfides, thiols, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of sodium 2-phenylpyrimidine-5-sulfinate involves its interaction with molecular targets, such as enzymes or receptors, through its sulfonate group. This interaction can lead to the inhibition or activation of specific biological pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Sodium benzenesulfinate: Similar in structure but lacks the pyrimidine ring.

    Sodium toluenesulfinate: Contains a methyl group instead of a phenyl group.

    Sodium methanesulfinate: Simplest structure with only a methyl group attached to the sulfonate.

Uniqueness

Sodium 2-phenylpyrimidine-5-sulfinate is unique due to the presence of both a phenyl group and a pyrimidine ring, which confer distinct reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C10H7N2NaO2S

Molecular Weight

242.23 g/mol

IUPAC Name

sodium;2-phenylpyrimidine-5-sulfinate

InChI

InChI=1S/C10H8N2O2S.Na/c13-15(14)9-6-11-10(12-7-9)8-4-2-1-3-5-8;/h1-7H,(H,13,14);/q;+1/p-1

InChI Key

JNCDDWYAZYQECL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)S(=O)[O-].[Na+]

Origin of Product

United States

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